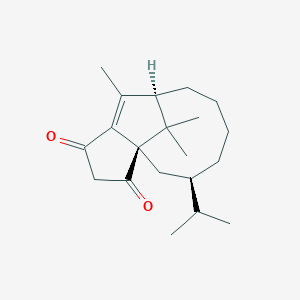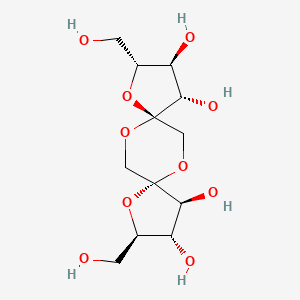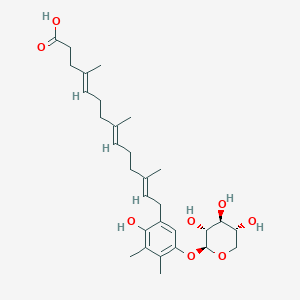
Pyripyropene I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyripyropene I is a sesquiterpenoid that consists of a heterotetracyclic system linked to a pyridine moiety. Isolated from the fungus, Aspergillus fumigatus, it exhibits inhibitory activity against acyl-CoA:cholesterol acyltransferase 2. It has a role as an acyl-CoA:cholesterol acyltransferase 2 inhibitor and an Aspergillus metabolite. It is an organic heterotetracyclic compound, a sesquiterpenoid, a member of pyridines and a carboxylic ester.
Wissenschaftliche Forschungsanwendungen
Inhibition of Acyl-CoA Cholesterol Acyltransferase
: Pyripyropene A (PyA), a type of Pyripyropene, has been identified as a potent inhibitor of acyl-CoA: cholesterol acyltransferase. This enzyme is involved in cholesterol metabolism, making Pyripyropene A a potential target for cholesterol-related treatments (Hu et al., 2011).
Insecticidal Properties : Pyripyropenes, including Pyripyropene I, exhibit insecticidal properties. This is attributed to their ability to inhibit specific enzymes in insects, making them potential agents for controlling agricultural pests (Hu et al., 2014).
Development of Cholesterol-Lowering Agents : Pyripyropene A analogues have been designed and synthesized as potent and selective inhibitors of sterol O-acyltransferase 2 (SOAT2). These compounds show promise for use as synthetic compounds in the treatment of dyslipidemia, including atherosclerotic disease and steatosis (Ohtawa et al., 2018).
Anti-Atherosclerosis Potential : Pyripyropene A has been found to attenuate hypercholesterolemia and atherosclerosis in murine models. It acts by inhibiting ACAT2, leading to decreased cholesterol absorption and reduced atherogenic lesion areas (Ohshiro et al., 2011).
Eigenschaften
Produktname |
Pyripyropene I |
|---|---|
Molekularformel |
C34H43NO10 |
Molekulargewicht |
625.7 g/mol |
IUPAC-Name |
[(1S,2S,5S,6R,7R,9S,10S,18R)-18-hydroxy-2,6,10-trimethyl-16-oxo-5,9-di(propanoyloxy)-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate |
InChI |
InChI=1S/C34H43NO10/c1-7-25(36)41-18-33(5)22-16-24(44-27(38)9-3)34(6)30(32(22,4)13-12-23(33)43-26(37)8-2)29(39)28-21(45-34)15-20(42-31(28)40)19-11-10-14-35-17-19/h10-11,14-15,17,22-24,29-30,39H,7-9,12-13,16,18H2,1-6H3/t22-,23+,24+,29+,30-,32+,33+,34-/m1/s1 |
InChI-Schlüssel |
BEQWYQUVYKTZHJ-FRXPNXMYSA-N |
Isomerische SMILES |
CCC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)CC)C)OC(=O)CC)C |
Kanonische SMILES |
CCC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)CC)C)OC(=O)CC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,6aS,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1245535.png)
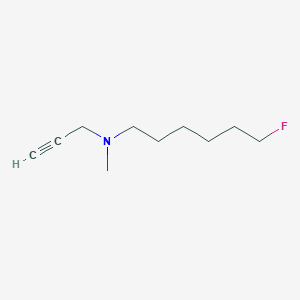
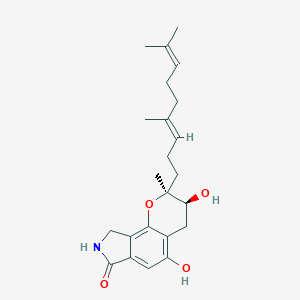

![5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1245541.png)
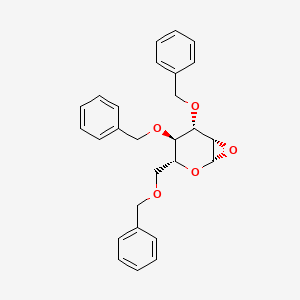
![1,2-Dioxolane-3-acetic acid, 5-[(9E,11E,13E)-9,11,13-hexadecatrienyl]-3,5-dimethyl-, (3R,5S)-](/img/structure/B1245551.png)


![N-[(S)-cyclopropyl-(3-fluorophenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B1245555.png)
